N-(4-(Benzyloxy)benzyl)cyclohexanamine
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Overview
Description
N-(4-(Benzyloxy)benzyl)cyclohexanamine is an organic compound that features a cyclohexylamine group attached to a benzyloxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)benzyl)cyclohexanamine typically involves the following steps:
Aza-Michael Addition: The initial step involves the asymmetric aza-Michael addition of a chiral amide to a methyl cyclohex-1-en-carboxylate, resulting in the formation of a β-amino ester.
Hydrolysis: The β-amino ester undergoes hydrolysis to yield the corresponding carboxylic acid.
Barton Decarboxylation: The carboxylic acid is then subjected to Barton decarboxylation to produce the desired amine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzyloxy)benzyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Typical reagents include acyl chlorides and alkyl halides.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
N-(4-(Benzyloxy)benzyl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuropharmacological properties, particularly in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various in vitro assays to study its effects on cellular pathways and neurotransmission.
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)benzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The compound binds to the active site of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Chlorobenzyl)oxy)benzyl)cyclohexanamine
- trans-4-(Benzyloxy)cyclohexanamine
- 4-Benzyloxybenzoic acid
Uniqueness
N-(4-(Benzyloxy)benzyl)cyclohexanamine is unique due to its specific structural features, which confer distinct pharmacological properties
Properties
Molecular Formula |
C20H25NO |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C20H25NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19,21H,2,5-6,9-10,15-16H2 |
InChI Key |
YVRXBCBXFHCQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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